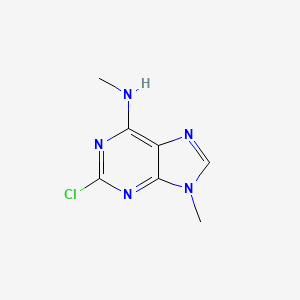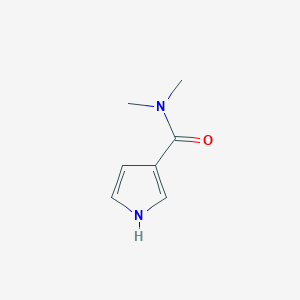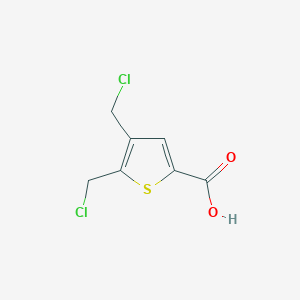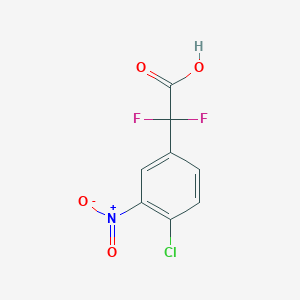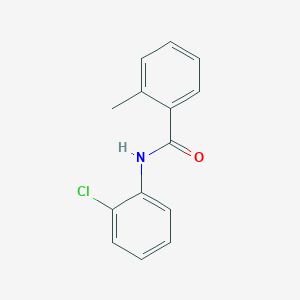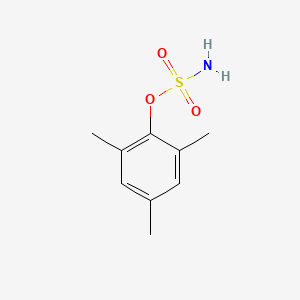
(2,3-dihydroxypropyl)(sulfamoyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dihydroxypropyl)(sulfamoyl)amine, also known as DHP-SA, is a synthetic compound that has been used in a variety of scientific research applications. It is a derivative of sulfamoyl and has been shown to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
(2,3-dihydroxypropyl)(sulfamoyl)amine has been used in a variety of scientific research applications. It has been used to study the effects of oxidative stress in cells, as well as to study the effects of different types of drugs on cells. It has also been used to study the effects of different types of toxins on cells, as well as to study the effects of different types of hormones on cells.
Mecanismo De Acción
The mechanism of action of (2,3-dihydroxypropyl)(sulfamoyl)amine is not yet fully understood. However, it is believed that it acts as an inhibitor of oxidative stress in cells by scavenging free radicals. It is also believed to act as an antioxidant by reducing the production of reactive oxygen species. Additionally, it is believed to act as an anti-inflammatory agent by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
The biochemical and physiological effects of (2,3-dihydroxypropyl)(sulfamoyl)amine are not yet fully understood. However, it has been shown to have a variety of effects on cells. In particular, it has been shown to reduce the production of reactive oxygen species, reduce oxidative stress, and reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to reduce the production of nitric oxide and to reduce the levels of pro-apoptotic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (2,3-dihydroxypropyl)(sulfamoyl)amine in lab experiments are that it is relatively easy to synthesize and is relatively non-toxic. Additionally, it is relatively inexpensive and can be used in a variety of different experiments. The limitations of using (2,3-dihydroxypropyl)(sulfamoyl)amine in lab experiments are that it is not yet fully understood how it works and its effects on cells are not yet fully understood. Additionally, it is not yet known if it has any long-term effects on cells.
Direcciones Futuras
There are a number of potential future directions for (2,3-dihydroxypropyl)(sulfamoyl)amine research. One potential direction is to further study its mechanism of action and its effects on cells. Additionally, further research could be done to determine its long-term effects on cells and its potential therapeutic applications. Additionally, further research could be done to determine its potential toxicity and its potential interactions with other compounds. Finally, further research could be done to determine its potential applications in drug development and its potential use as a drug delivery system.
Métodos De Síntesis
The synthesis of (2,3-dihydroxypropyl)(sulfamoyl)amine is relatively simple and involves a few steps. First, a solution of sulfamoyl chloride is prepared in anhydrous dimethylformamide. Then, a solution of 2,3-dihydroxypropyl amine is added to the sulfamoyl chloride solution and stirred for 15 minutes at room temperature. The reaction is then quenched with methanol and the product is purified by column chromatography.
Propiedades
IUPAC Name |
1,2-dihydroxy-3-(sulfamoylamino)propane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O4S/c4-10(8,9)5-1-3(7)2-6/h3,5-7H,1-2H2,(H2,4,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZOCTDHSKGLHKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)O)NS(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-(2,3-Dihydroxypropyl)sulfamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


